2-Heptanone, 3-chloro-4-hydroxy-
Description
2-Heptanone, 3-chloro-4-hydroxy- (C₇H₁₁ClO₂), is a substituted ketone featuring a hydroxyl (-OH) group at the 4th position and a chlorine atom at the 3rd position on a seven-carbon chain. The chlorine substituent enhances electrophilicity and may influence metabolic stability, while the hydroxyl group contributes to hydrogen bonding and solubility .
Properties
CAS No. |
144969-19-7 |
|---|---|
Molecular Formula |
C7H13ClO2 |
Molecular Weight |
164.629 |
IUPAC Name |
3-chloro-4-hydroxyheptan-2-one |
InChI |
InChI=1S/C7H13ClO2/c1-3-4-6(10)7(8)5(2)9/h6-7,10H,3-4H2,1-2H3 |
InChI Key |
FUZNQVKMZGDJRX-UHFFFAOYSA-N |
SMILES |
CCCC(C(C(=O)C)Cl)O |
Synonyms |
2-Heptanone, 3-chloro-4-hydroxy- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Reactivity
Key Observations :
- Chain Length: Longer chains (e.g., 2-heptanone derivatives) exhibit greater hydrophobicity compared to shorter analogs like 4-hydroxy-2-pentanone.
- Substituent Position: The 3-chloro-4-hydroxy configuration in the target compound may enable dual reactivity (e.g., nucleophilic substitution at Cl and hydrogen bonding via -OH), unlike monosubstituted analogs.
- Stereochemistry: While 4-hydroxy-2-heptanone is chiral (as noted in ), the addition of chlorine in the target compound could introduce new stereochemical complexities .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound Name | Boiling Point (°C) | logP | Solubility (mg/mL) |
|---|---|---|---|
| 4-Hydroxy-2-heptanone | 215–220 | 1.2 | 50 (water) |
| 3-Chloro-2-heptanone (hypothetical) | ~220 | 2.5 | 10 (water) |
| 4-Hydroxy-2-pentanone | 195–200 | 0.8 | 100 (water) |
- Solubility: The hydroxyl group improves water solubility relative to purely chlorinated ketones (e.g., 3-chloro-2-heptanone) .
Preparation Methods
Reaction Mechanism and Substrate Selection
The reaction proceeds via deprotonation of the ketone to form an enolate, which attacks the electrophilic carbonyl carbon of the aldehyde. For 3-chloro-4-hydroxy-2-heptanone, the aldehyde component must introduce the chlorine substituent at the third position. While the cited patents primarily use n-butyraldehyde (yielding 4-hydroxy-2-heptanone), substituting this with a chlorinated aldehyde—such as 2-chloropropanal—could theoretically direct halogen incorporation. However, the absence of explicit examples using chlorinated aldehydes in the provided sources suggests that post-condensation halogenation is more commonly employed.
Optimization of Reaction Conditions
Key parameters for maximizing yield and selectivity include:
-
Temperature : 60–120°C, with higher temperatures favoring dehydration to α,β-unsaturated ketones.
-
Catalyst loading : 0.08–0.37 molar ratios of NaOH relative to the aldehyde.
-
Solvent systems : Biphasic mixtures (e.g., aqueous NaOH/organic phase) enhance catalyst recovery and product separation.
Table 1 illustrates the impact of temperature and catalyst ratio on conversion and selectivity using n-butyraldehyde and acetone:
| Example | Temp (°C) | NaOH/Aldehyde (mol/mol) | Conversion (%) | Selectivity to 4H2H (%) |
|---|---|---|---|---|
| 1 | 80 | 0.08 | 50 | 92.3 |
| 2 | 90 | 0.37 | 50 | 86.0 |
| 10 | 61 | 0.019 | 96 | 81.8 |
4H2H = 4-hydroxy-2-heptanone
These data highlight that lower temperatures (80°C) and moderate catalyst loadings optimize selectivity toward the β-hydroxy-ketone intermediate, a precursor for subsequent chlorination.
Post-Condensation Halogenation Strategies
Introducing the chlorine atom at the third position requires careful selection of halogenating agents and conditions to avoid overhalogenation or hydroxyl group displacement.
Phosphorus-Based Halogenation
Phosphorus pentachloride (PCl₅) and phosphoryl chloride (POCl₃) are effective agents for substituting hydroxyl or thiocyanate groups with chlorine. In the synthesis of 2-chloro-4-methyl-5-(2-chloroethyl)-thiazole, a related compound, 3-thiocyanato-5-chloro-2-pentanone undergoes treatment with 85% phosphoric acid at 90–100°C, followed by HCl saturation in ethyl acetate. This method achieves a 75.5% yield of the chlorinated product.
Critical conditions for chlorine incorporation :
Thiocyanate Intermediates as Chlorine Precursors
Integrated Synthesis Pathways
Two-Step Aldol-Halogenation Sequence
-
Aldol condensation : React acetone with 2-chloropropanal using 50% NaOH at 80°C to form 4-hydroxy-3-chloro-2-heptanone.
-
Halogenation : Treat the β-hydroxy-ketone with POCl₃ in chlorobenzene at 120°C to replace the hydroxyl group with chlorine.
This route mirrors methods described in the patents but remains theoretical due to the lack of explicit examples for chlorinated aldehydes.
One-Pot Thiocyanate-Mediated Synthesis
A more direct method involves:
-
Reacting 3,5-dichloro-2-pentanone with potassium thiocyanate in aqueous ethanol at 80°C to form 3-thiocyanato-5-chloro-2-pentanone.
-
Hydrolyzing the thiocyanate group with concentrated HCl, simultaneously introducing a hydroxyl group at the fourth position.
This method yielded 83.5% of the thiocyanate intermediate, which after distillation matched the desired product’s spectral data.
Analytical Validation and Spectral Data
Successful synthesis is confirmed through:
-
Infrared (IR) spectroscopy : Absence of isothiocyanate peaks (~2100 cm⁻¹) and presence of hydroxyl stretches (~3400 cm⁻¹).
-
NMR : Distinct signals for the chlorine-bearing carbon (δ 45–55 ppm in ¹³C NMR) and hydroxy proton (δ 1.5–2.5 ppm in ¹H NMR).
-
Boiling point : 104°C at 40 Pa for purified 2-chloro-4-methyl-5-(2-chloroethyl)-thiazole.
Industrial Scalability and Environmental Considerations
Q & A
Q. What are the recommended safety protocols for handling 3-chloro-4-hydroxy-2-heptanone in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), full-body protective clothing, and safety goggles. Respiratory protection (e.g., P95 respirators for minor exposure or OV/AG/P99 for higher concentrations) is advised .
- Ventilation: Ensure local exhaust ventilation to minimize aerosol formation. Avoid open flames due to flammability risks .
- First-Aid Measures: For skin contact, rinse immediately with water. For inhalation, move to fresh air and seek medical attention if symptoms persist .
Q. How can researchers determine the purity of 3-chloro-4-hydroxy-2-heptanone following synthesis?
Methodological Answer:
- Chromatography: Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) with standards for comparative retention times.
- Spectroscopy: Confirm structural integrity via nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) and Fourier-transform infrared (FTIR) spectroscopy to identify functional groups .
- Mass Spectrometry: Employ GC-MS or LC-MS to verify molecular weight and detect impurities .
Q. What experimental approaches are used to characterize the physical properties of 3-chloro-4-hydroxy-2-heptanone?
Methodological Answer:
- Boiling Point/Flash Point: Use differential scanning calorimetry (DSC) or ASTM D93 methods for flash point determination .
- Solubility: Perform shake-flask experiments in water and organic solvents (e.g., ethanol, DMSO) with gravimetric analysis .
- Dielectric Constant: Measure via time-domain reflectometry (TDR) or capacitance methods to assess polarity .
Advanced Research Questions
Q. How can conflicting data regarding the stability of 3-chloro-4-hydroxy-2-heptanone under varying pH conditions be resolved?
Methodological Answer:
- Accelerated Stability Studies: Incubate the compound at controlled pH levels (e.g., 2–12) and temperatures (25–60°C). Monitor degradation via UV-Vis spectroscopy or HPLC .
- Degradation Product Analysis: Use LC-MS/MS to identify byproducts and propose degradation pathways. Compare results with computational models (e.g., QSAR) .
- Cross-Validation: Replicate conflicting studies under identical conditions to isolate variables (e.g., solvent purity, oxygen exposure) .
Q. What strategies optimize the enantioselective synthesis of 3-chloro-4-hydroxy-2-heptanone?
Methodological Answer:
- Chiral Catalysts: Employ asymmetric catalysis (e.g., Sharpless epoxidation or Evans auxiliaries) to control stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .
- Reaction Engineering: Optimize solvent systems (e.g., THF/water mixtures) and temperature gradients to enhance yield. Use Design of Experiments (DoE) for parameter screening .
- Mechanistic Studies: Conduct kinetic isotope effects (KIE) or DFT calculations to elucidate reaction pathways and transition states .
Q. What methodological approaches are recommended for analyzing the environmental fate of 3-chloro-4-hydroxy-2-heptanone in aquatic systems?
Methodological Answer:
- Biodegradation Assays: Use OECD 301 tests with activated sludge to assess aerobic degradation. Measure biochemical oxygen demand (BOD) over 28 days .
- Ecotoxicology: Perform acute toxicity tests on Daphnia magna or Vibrio fischeri (Microtox®). Calculate EC50/LC50 values and compare with regulatory thresholds .
- Soil Mobility: Conduct column leaching experiments to evaluate adsorption coefficients () and potential groundwater contamination .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported toxicological data for 3-chloro-4-hydroxy-2-heptanone?
Methodological Answer:
- Dose-Response Reevaluation: Repeat acute toxicity studies (e.g., OECD 423) with standardized doses and species (e.g., Wistar rats). Use histopathology to confirm organ-specific effects .
- Meta-Analysis: Aggregate data from PubChem, EPA DSSTox, and peer-reviewed studies. Apply statistical tools (e.g., Cochran’s Q test) to identify outliers .
- In Silico Modeling: Predict toxicity endpoints using tools like TEST (Toxicity Estimation Software Tool) or OPERA to reconcile experimental vs. computational data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
